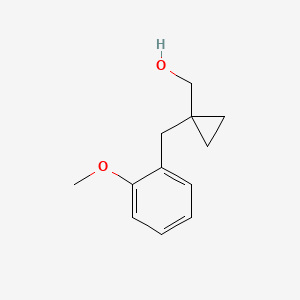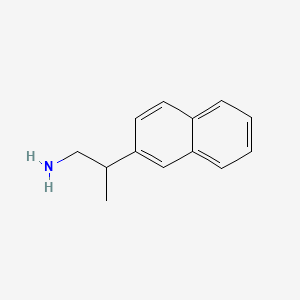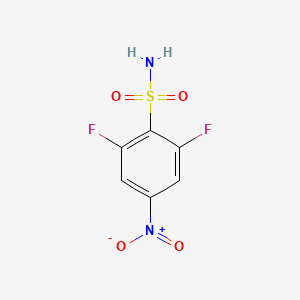
(4,6,6-Trimethylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6,6-Trimethylmorpholin-2-yl)methanol is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with three methyl groups and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and methylating agents under controlled conditions. One common method includes:
- Reacting morpholine with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.
- Methylation of the intermediate using methyl iodide or dimethyl sulfate to introduce the methyl groups at the 4, 6, and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and ketones.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(4,6,6-Trimethylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a similar ring structure but without the methyl and hydroxymethyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group substitution.
2-Methylmorpholine: Another derivative with a methyl group at the 2-position.
Uniqueness: (4,6,6-Trimethylmorpholin-2-yl)methanol is unique due to the presence of three methyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to other morpholine derivatives
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(4,6,6-trimethylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9(3)4-7(5-10)11-8/h7,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
NOGFNQSWMZUGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(O1)CO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)


aminehydrochloride](/img/structure/B13596789.png)







